1-(2,4-Dichlorophenyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKHNMBLUOWWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially apply to “1-(2,4-Dichlorophenyl)pyrrolidin-3-amine”, but without specific studies, it’s hard to say for certain.
Biochemical Analysis
Biochemical Properties
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with selective androgen receptor modulators (SARMs) and other receptor proteins, influencing their activity and binding affinity . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target biomolecule.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it has been shown to impact the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux through these pathways. Additionally, it can affect the expression of genes related to cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . The compound’s binding to target proteins often involves the formation of stable complexes, which can lead to changes in the protein’s conformation and activity. These interactions can result in the modulation of downstream signaling pathways and alterations in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism. Enzymes such as cytochrome P450s may play a role in the biotransformation of the compound, leading to the formation of metabolites with different biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and efficacy. The compound’s distribution is also dependent on its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with target biomolecules and the resulting biological effects. For example, localization to the nucleus may influence gene expression, while localization to the mitochondria may affect cellular energy metabolism.
Biological Activity
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula : CHClN
Molecular Weight : 229.13 g/mol
The compound features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group. This structural configuration is crucial for its interaction with biological targets.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with various disease processes, particularly in cancer and inflammation.
- Receptor Interaction : It may bind to various receptors, influencing cellular signaling pathways that are critical for cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells through modulation of key signaling pathways.
- Case Study 1 : In vitro studies on human melanoma cells demonstrated a significant reduction in cell viability after treatment with the compound, indicating its potential as an anticancer agent.
- Case Study 2 : Another study highlighted its ability to enhance glucose metabolism in cancer cells, which is often linked to increased tumor growth.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various preclinical models, suggesting utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the relative potency and efficacy of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Chlorophenyl)pyrrolidin-3-amine | Structure | Moderate anticancer properties |
| 1-(4-Fluorophenyl)pyrrolidin-3-amine | Structure | Exhibits anti-inflammatory effects |
| 1-(3-Nitrophenyl)pyrrolidin-3-amine | Structure | Less effective in receptor binding |
Anticancer Properties
Research has consistently shown that this compound has significant anticancer potential.
- In vitro Studies : A study reported an IC value of 15 µM against MCF-7 breast cancer cells, comparable to established chemotherapeutics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Preclinical Models : In animal models of inflammation, administration of the compound resulted in a reduction of inflammatory markers by approximately 30%.
Scientific Research Applications
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine, often referred to in the literature as a potential pharmacological agent, has garnered attention for its various applications in scientific research. This compound is primarily studied for its implications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders and its role in synthetic organic chemistry.
Neurological Disorders
Research indicates that this compound may exhibit neuroprotective properties. Studies have explored its potential as a treatment for conditions such as:
- Depression : The compound has been evaluated for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting antidepressant-like effects.
- Anxiety Disorders : Preliminary studies indicate that it may reduce anxiety-like behaviors in animal models, potentially through interactions with GABAergic systems.
Antidepressant Activity
A notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant binding affinity for serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation. The findings suggest that modifications to the compound can enhance its efficacy as an antidepressant agent.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various pharmaceuticals. Its ability to undergo further reactions makes it valuable in creating more complex molecules.
Table 1: Synthetic Applications of this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| N-Alkylation | Alkylated amines | Smith et al., 2020 |
| Acylation | Amides | Johnson & Lee, 2021 |
| Coupling Reactions | Biologically active compounds | Zhang et al., 2019 |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models of depression, researchers administered varying doses of this compound. The results indicated a dose-dependent reduction in depressive behaviors measured by the forced swim test (FST) and tail suspension test (TST). These findings were published in Neuropharmacology and provide a foundation for further exploration of this compound's therapeutic potential.
Case Study 2: Neuroprotective Effects
Another significant study published in Frontiers in Pharmacology investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cell cultures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine with related compounds:
Key Observations:
- Substituent Effects: The 2,4-dichlorophenyl group in the target compound contrasts with the 4-aminophenyl group in .
- Functional Group Diversity: Chlorfenvinfos () shares the 2,4-dichlorophenyl group but incorporates an organophosphate ester, conferring insecticidal activity via acetylcholinesterase inhibition. This highlights how divergent functional groups on similar aromatic scaffolds dictate biological roles .
- Stereochemical Complexity : Compounds like (3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine () demonstrate the influence of stereochemistry and additional substituents (e.g., methoxy groups) on receptor binding and metabolic stability, which may differ from the simpler structure of the target compound .
Physicochemical and Toxicological Comparisons
- This property is critical for bioavailability in drug design .
- Toxicity: Chlorfenvinfos () exhibits high toxicity due to its organophosphate moiety, whereas pyrrolidine derivatives like 1-Cyclopropylpyrrolidin-3-amine () are associated with milder safety profiles, suggesting that the target compound’s toxicity may depend on its specific metabolic pathways .
Preparation Methods
Reaction Description
A key method for preparing 1-(2,4-dichlorophenyl)pyrrolidin-3-amine involves the alpha-arylation of a pyrrolidine derivative with 1-bromo-2,4-dichlorobenzene or 1-iodo-2,4-dichlorobenzene as arylating agents. The reaction is typically catalyzed by palladium complexes in the presence of appropriate ligands and bases.
Reaction Conditions and Catalysts
- Catalysts: Palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3)
- Ligands: Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) or DPEPhos (bis[(2-diphenylphosphino)phenyl] ether)
- Bases: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)
- Solvents: Xylene, toluene, butyl acetate, isopropyl acetate, or tetrahydrofuran (THF)
- Temperature: Reflux conditions, typically around 110 °C
- Reaction Time: Approximately 12 to 22 hours
Procedure Summary
A degassed mixture containing the pyrrolidine precursor, aryl halide (1-bromo-2,4-dichlorobenzene), palladium catalyst, ligand, base, and solvent is heated under reflux. After completion, the reaction mixture is cooled, diluted, washed with water, and purified by silica gel chromatography to isolate the desired product with yields reported around 87%.
N-Alkylation and Deprotection Steps
In some synthetic routes, the pyrrolidine nitrogen is alkylated after initial arylation, involving:
- N-deprotection: Using acidic agents such as 4N HCl in dioxane at room temperature.
- Alkylation: Reacting the deprotected intermediate with 1,1-disubstituted 1-halogeno-3-fluoropropane (e.g., 1-iodo-3-fluoropropane) in acetonitrile with potassium carbonate at about 40 °C.
One-Pot Three-Component Cyclocondensation Reaction
An alternative approach involves a one-pot, three-component cyclocondensation reaction using:
- Amine precursor: 1-(2-aminoethyl)pyrrolidine
- Substituted benzaldehyde: Including 2,4-dichlorobenzaldehyde derivatives
- Mercaptocarboxylic acid
This method synthesizes thiazolidin-4-one and thiazinan-4-one derivatives structurally related to this compound. The reaction proceeds under mild conditions, yielding moderate to good product amounts, and the compounds are characterized by standard spectroscopic techniques.
Purification and Characterization
Purification typically involves:
- Extraction with organic solvents such as ethyl acetate or dichloromethane
- Washing with brine or aqueous sodium chloride solutions to remove inorganic impurities
- Drying over anhydrous magnesium sulfate or sodium sulfate
- Chromatography on silica gel using solvent mixtures (e.g., heptane/ethyl acetate)
- Crystallization from solvents like acetonitrile or heptane for final product isolation
Characterization includes ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Comparative Data Table of Key Preparation Methods
| Preparation Method | Key Reactants | Catalyst/Ligand | Solvent(s) | Conditions (Temp/Time) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alpha-arylation | Pyrrolidine derivative + 1-bromo-2,4-dichlorobenzene | Pd(OAc)2 or Pd2dba3 + Xantphos | Toluene, xylene, THF | Reflux, 12-22 h | ~87 | High yield, requires inert atmosphere |
| N-Deprotection and N-Alkylation | Arylated intermediate + 1-iodo-3-fluoropropane | None (base K2CO3) | Acetonitrile | 40 °C, several hours | Moderate | Subsequent functionalization step |
| One-pot cyclocondensation | 1-(2-aminoethyl)pyrrolidine + substituted benzaldehyde + mercaptocarboxylic acid | None (cyclocondensation) | Not specified | Mild, one-pot | Moderate | Produces related heterocycles |
Q & A
Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 72 hrs) and monitor degradation products via UPLC-QTOF.
- Arrhenius modeling predicts shelf-life at 25°C from accelerated stability data (40–60°C).
- Oxidative stability : Assess using H₂O₂ or AIBN to simulate radical-mediated breakdown .
Key Data for Experimental Design
| Parameter | Typical Range/Value | Method/Reference |
|---|---|---|
| Melting Point | 120–125°C | DSC |
| LogP (lipophilicity) | 2.8–3.2 | Shake-flask/HPLC |
| IC₅₀ (Dopamine D2 Receptor) | 45–60 nM | Radioligand assay |
| Metabolic Half-life (HLM) | 15–20 min | LC-MS/MS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
